5-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and an oxazole ring
Mechanism of Action
Target of Action
This compound contains a pyrazole ring, which is a common structural motif in many bioactive compounds . Pyrazole derivatives have been known to interact with a wide range of targets, including enzymes, receptors, and ion channels . .
Mode of Action
Pyrazole derivatives often work by binding to their targets and modulating their activity The exact nature of this interaction and the resulting changes would depend on the specific target involved
Biochemical Pathways
Pyrazole derivatives can influence a variety of biochemical pathways depending on their specific targets The downstream effects of these interactions can vary widely, from changes in signal transduction to alterations in metabolic processes
Result of Action
The molecular and cellular effects of the compound’s action are not clearly defined in the available literature. The effects would likely depend on the specific targets and pathways involved. Pyrazole derivatives have been associated with a wide range of biological activities, including anti-inflammatory, antitumor, antidiabetic, and antiviral effects . .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the piperidine ring, and finally the oxazole ring. Each step requires specific reagents and conditions to ensure the correct formation of the desired product.
Pyrazole Ring Formation: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Piperidine Ring Formation: The piperidine ring is often formed via a cyclization reaction involving a suitable amine and a carbonyl compound.
Oxazole Ring Formation: The oxazole ring can be synthesized through the cyclization of an α-hydroxy ketone with an amide under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole or piperidine derivatives.
Scientific Research Applications
5-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-pyrazol-5-ol
- 5-chloro-3-methyl-1-phenyl-1H-pyrazole
- 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid
Uniqueness
5-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-9-7-13(17-16-9)19-5-3-11(4-6-19)15-14(20)12-8-10(2)21-18-12/h7-8,11H,3-6H2,1-2H3,(H,15,20)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXBIAOHNPQQQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=NOC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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